molecular formula C15H13N3O3S B2773290 methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate CAS No. 1031540-97-2

methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate

Cat. No.: B2773290
CAS No.: 1031540-97-2
M. Wt: 315.35
InChI Key: YPOPCRKBHQXYDF-UHFFFAOYSA-N
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Description

Methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrrolo[3,2-d]pyrimidine core, which is a fused bicyclic system consisting of a pyrrole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,2-d]pyrimidine core. This can be achieved through the condensation of appropriate starting materials, such as 2-aminopyrimidine and a suitable ketone or aldehyde, under acidic or basic conditions. The resulting intermediate is then subjected to further functionalization to introduce the phenyl group and the thioether linkage.

The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to yield the desired methyl ester. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), and Lewis acids (aluminum chloride, iron(III) chloride).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate has a wide range of applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: As a probe to study enzyme-substrate interactions and as a potential inhibitor of specific enzymes involved in metabolic pathways.

    Medicine: As a lead compound for the development of new drugs targeting diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

Methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate can be compared to other similar compounds, such as:

    Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but may differ in the functional groups attached, leading to variations in their chemical properties and biological activities.

    Indole derivatives: Indole-based compounds also feature a fused bicyclic system and are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.

    Thioether-containing compounds: Compounds with thioether linkages are known for their stability and ability to undergo various chemical transformations, making them valuable intermediates in organic synthesis.

Properties

IUPAC Name

methyl 2-[(4-oxo-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-21-11(19)8-22-15-17-12-10(9-5-3-2-4-6-9)7-16-13(12)14(20)18-15/h2-7,16H,8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOPCRKBHQXYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=C(C(=O)N1)NC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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